
1-Chloro-3-methyl-2-butene
Overview
Description
1-Chloro-3-methyl-2-butene (CAS 503-60-6), also known as prenyl chloride, is an allylic chlorinated alkene with the molecular formula C₅H₉Cl and a molecular weight of 104.58 g/mol . It is a colorless to pale yellow liquid with a density of 0.928 g/mL at 25°C and a boiling point of 107–109°C . The compound is stabilized with potassium carbonate to prevent polymerization and degradation .
Preparation Methods
1-Chloro-3-methyl-2-butene can be synthesized through several methods. One common synthetic route involves the reaction of isoprene with anhydrous hydrogen chloride in the presence of a solvent like dichloromethane and catalysts such as cuprous chloride and triethylamine hydrochloride . The reaction conditions typically include maintaining a temperature range of -30 to +30 degrees Celsius and a pressure from atmospheric to 5 bar . This method yields a high-content product with minimal waste.
Chemical Reactions Analysis
1-Chloro-3-methyl-2-butene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with potassium iodide in acetone to form 1-iodo-3-methyl-2-butene.
Elimination Reactions: When treated with sodium ethoxide in ethanol, it undergoes dehydrohalogenation to form isoprene.
Oxidation Reactions: It can react with ozone in gas-phase reactions, leading to the formation of various oxidation products.
Common reagents used in these reactions include potassium iodide, sodium ethoxide, and ozone. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-methyl-2-butene has several applications in scientific research:
Chemical Synthesis: It is used in the total synthesis of geraniol, a compound with applications in perfumery and flavoring.
Biological Research: It serves as an alkylating agent and is used in the synthesis of hyperforin, an antibiotic that inhibits the growth of tumor cells.
Industrial Applications: It is employed in the production of various intermediates for agricultural chemicals, spices, food additives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methyl-2-butene involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various synthetic pathways to produce complex organic molecules.
Comparison with Similar Compounds
Key Properties :
- Reactivity : It undergoes allylic substitution and elimination reactions. For instance, treatment with NaH generates an alkoxide intermediate, enabling alkylation in synthetic pathways . Reaction with ozone has been studied for atmospheric chemistry applications, revealing a rate constant influenced by orbital asymmetry .
- Applications : Widely used in organic synthesis, including the total synthesis of geraniol , hyperforin derivatives , and as an alkylating agent in pharmaceuticals .
Comparison with Structurally Similar Compounds
3-Chloro-2-methyl-1-propene (Methallyl Chloride)
Molecular Formula : C₄H₇Cl; CAS : 563-47-3 .
Key Differences :
- Structure : The chloro group is on the tertiary carbon (C3) adjacent to a methyl group (C2), whereas in 1-chloro-3-methyl-2-butene, the chloro is on the primary carbon (C1) .
- Physical Properties : Lower molecular weight (90.55 g/mol), boiling point 76°C, and density 0.906 g/mL .
- Reactivity : Methallyl chloride exhibits faster allylic substitution due to the stability of the tertiary carbocation intermediate. However, it is less sterically hindered than this compound, leading to divergent regioselectivity in nucleophilic attacks .
- Applications : Primarily used in the production of methallyl alcohol and resins .
1,4-Dichloro-2-butene
Molecular Formula: C₄H₆Cl₂; CAS: Not explicitly listed in evidence. Key Differences:
- Structure : Contains two chlorine atoms at C1 and C4 positions, creating dual electron-withdrawing effects.
- Reactivity : The presence of two chlorides increases electrophilicity, enhancing hydroboration rates. For example, cumulative β- and γ-chlorine effects in hydroboration reactions lead to rate changes 48-fold higher than allyl chloride, compared to 44-fold for this compound .
- Applications : Used in cross-coupling reactions and polymer chemistry .
Comparison with Functional Group Analogs
1-Chloro-3-buten-2-one
Molecular Formula : C₄H₅ClO; CAS : 25476-89-5 .
Key Differences :
- Structure: Incorporates a ketone group (C=O) at C2, making it a chlorinated enone.
- Physical Properties : Lower molecular weight (104.53 g/mol) and higher polarity due to the ketone, leading to different solubility profiles (e.g., miscibility in polar aprotic solvents) .
- Reactivity : The electron-withdrawing ketone group activates the α,β-unsaturated system for conjugate additions, unlike this compound, which favors allylic substitutions .
- Applications : Intermediate in pharmaceuticals and agrochemicals .
Comparison with Isomers
4-Chloro-2-methyl-1-butene
Molecular Formula : C₅H₉Cl; CAS : 10523-96-3 .
Key Differences :
- Structure : Structural isomer with the chloro group on C4 and a methyl group on C2.
- Physical Properties : Similar molecular weight (104.58 g/mol) but lower density (0.900 g/mL) and boiling point (103.83°C estimate) due to reduced branching .
- Reactivity : The terminal double bond (C1–C2) may lead to different regioselectivity in electrophilic additions compared to the internal double bond in this compound .
Data Tables
Table 1: Physical Properties Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
---|---|---|---|---|---|
This compound | C₅H₉Cl | 104.58 | 107–109 | 0.928 | 13 |
Methallyl Chloride | C₄H₇Cl | 90.55 | 76 | 0.906 | -6 (estimated) |
1-Chloro-3-buten-2-one | C₄H₅ClO | 104.53 | Not reported | Not reported | Not reported |
4-Chloro-2-methyl-1-butene | C₅H₉Cl | 104.58 | 103.83 (estimate) | 0.900 | Not reported |
Biological Activity
1-Chloro-3-methyl-2-butene (C5H9Cl), also known as prenyl chloride, is a halogenated organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C5H9Cl
- Molecular Weight : 104.58 g/mol
- CAS Number : 503-60-6
- Appearance : Colorless liquid
- Density : Approximately 0.928 g/mL
- Flash Point : 13°C
Biological Activities
This compound exhibits several significant biological activities, including:
Anti-inflammatory Properties
Research indicates that this compound has anti-inflammatory effects by inhibiting the production of prostaglandins, which play a crucial role in inflammation . This property suggests potential therapeutic applications in treating inflammatory diseases.
Antiviral Activity
This compound has shown efficacy against the hepatitis C virus (HCV), indicating its potential as an antiviral agent. Studies have demonstrated its ability to inhibit HCV replication, making it a candidate for further research in antiviral drug development .
Anticancer Effects
This compound has been investigated for its ability to inhibit tumor cell growth. Preliminary studies suggest that it may function as an antibiotic against certain tumor cells, although more extensive research is needed to fully understand its mechanisms and effectiveness in cancer therapy .
The biological activities of this compound can be attributed to its reactivity as an alkylating agent. It interacts with various biomolecules, potentially leading to modifications that disrupt normal cellular functions. The inhibition of prostaglandin synthesis suggests a mechanism involving interference with cyclooxygenase enzymes, which are critical for inflammatory responses .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Safety and Toxicity
While this compound exhibits beneficial biological activities, it is also important to consider its safety profile. Toxicological studies indicate low toxicity levels, with an LD50 (oral, rat) greater than 2000 mg/kg and an LC50 (fish, 96 hr) of 2820 mg/L, suggesting relatively low acute toxicity . However, its flammability and potential environmental hazards necessitate careful handling.
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 1-Chloro-3-methyl-2-butene that influence experimental design?
this compound (C₅H₉Cl, MW 104.58) is a volatile allylic chloride with a boiling point of 109°C and density of 0.927 g/mL at 25°C. Its low flash point (13°C) and flammability (Class 2 Flam. Liq.) necessitate inert atmosphere handling and storage at 2–8°C. Stabilization with potassium carbonate (0.1–0.5% w/w) is critical to prevent decomposition during storage .
Methodological Insight :
- Purity Analysis : Use gas chromatography (GC) to monitor degradation products (e.g., dimerization byproducts).
- Handling : Employ explosion-proof refrigeration for storage and Schlenk-line techniques for air-sensitive reactions.
Q. How is this compound stabilized, and why is this critical for synthetic applications?
The compound is stabilized with potassium carbonate (K₂CO₃) to scavange trace HCl generated via hydrolysis or elimination reactions. Unstabilized samples can undergo rapid decomposition, forming dimers or allylic alcohols, which complicates reaction reproducibility .
Methodological Insight :
- Stability Testing : Conduct accelerated aging studies (e.g., 40°C for 72 hours) with and without K₂CO₃, followed by GC-MS to identify degradation pathways.
Advanced Research Questions
Q. How does the allylic chloride structure of this compound influence its reactivity in nucleophilic substitution (SN) reactions?
The allylic position enables resonance stabilization of the carbocation intermediate, favoring SN1 mechanisms. For example, reaction with NaOEt in ethanol yields 3-methyl-2-buten-1-ol via SN1, while SN2 pathways (e.g., with KI in acetone) are less favored due to steric hindrance .
Data Contradiction Analysis :
- Yield Discrepancies : Higher yields in SN1 reactions (e.g., ~75% with NaOEt) vs. SN2 (~40% with KI) suggest solvent polarity and leaving-group ability dominate over steric effects .
- Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to distinguish mechanisms.
Q. What methodological considerations are critical for studying gas-phase ozonolysis of this compound?
The reaction with ozone follows a Criegee mechanism, with rate constants influenced by orbital asymmetry in the π-system. Reported rate constants (e.g., 1.2 × 10⁻¹⁷ cm³/molecule·s at 298 K) require precise control of ozone concentration and temperature .
Methodological Insight :
- Kinetic Studies : Use pulsed-laser photolysis coupled with resonance fluorescence to measure transient ozonide intermediates.
- Computational Modeling : Apply density functional theory (DFT) to predict regioselectivity and transition states .
Q. How is this compound applied in the total synthesis of geraniol, and what challenges arise?
In geraniol synthesis, the compound serves as a prenylating agent. For example, its reaction with β-keto esters under basic conditions forms geranyl derivatives. Key challenges include:
- Regioselectivity : Competing allylic rearrangements (e.g., 1,3-shifts) require low-temperature (-78°C) lithiation to suppress isomerization .
- Byproduct Mitigation : Use high-purity reagents and in-situ quenching (e.g., NH₄Cl) to minimize elimination byproducts.
Case Study :
- A 1954 study achieved ~60% yield of geraniol precursors by optimizing stoichiometry (1:1.2 substrate:base ratio) and reaction time (2 hours at -20°C) .
Q. How do steric and electronic effects influence alkylation reactions using this compound?
In alkylation of acetophenones, steric bulk at the α-carbon directs reactivity. For example, 2-methyl-3-buten-2-ol (tertiary alcohol) yields higher chloride substitution (~80%) than primary alcohols (~50%) due to carbocation stability .
Methodological Insight :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C vs. reflux) to isolate products from competing pathways.
- NMR Analysis : Use ¹³C NMR to track carbocation intermediates (e.g., δ 21–39 ppm for allylic carbons) .
Q. What analytical techniques are recommended for characterizing reaction intermediates involving this compound?
Properties
IUPAC Name |
1-chloro-3-methylbut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQKGNGJVZKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060120 | |
Record name | 2-Butene, 1-chloro-3-methyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 1-Chloro-3-methyl-2-butene | |
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Boiling Point |
109 °C @ 760 MM HG | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN CHLOROFORM | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
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Density |
0.9273 @ 20 °C/4 °C | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
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CAS No. |
503-60-6 | |
Record name | 1-Chloro-3-methyl-2-butene | |
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Record name | 1-Chloro-3-methyl-2-butene | |
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Record name | 2-Butene, 1-chloro-3-methyl- | |
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Record name | 2-Butene, 1-chloro-3-methyl- | |
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Record name | 1-chloro-3-methylbut-2-ene | |
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Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
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Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
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